Cas no 2195876-05-0 (N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- F6255-0113
- 2195876-05-0
- N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
-
- Inchi: 1S/C19H24N4O/c1-13-6-8-17(14(2)11-13)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24)
- InChI Key: QJOOMSTVBVXCPP-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C2=CC=C(C)N=N2)CCC1)NC1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 324.19501140g/mol
- Monoisotopic Mass: 324.19501140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.1Ų
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6255-0113-10μmol |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-2mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-2μmol |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-1mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6255-0113-25mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-5μmol |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-20mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6255-0113-40mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6255-0113-4mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6255-0113-10mg |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2195876-05-0 | 10mg |
$118.5 | 2023-09-09 |
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Related Literature
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Introduction to N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2195876-05-0)
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2195876-05-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide incorporates a piperidine ring, which is a key pharmacophore in many bioactive molecules. The piperidine moiety is known for its ability to enhance the solubility and metabolic stability of drug candidates, making it an attractive scaffold for medicinal chemists. Additionally, the presence of the pyridazine ring further contributes to the compound's unique pharmacological profile.
In recent years, there has been a surge in research focused on developing novel compounds with potential applications in the treatment of various diseases. N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has emerged as a promising candidate due to its structural features and preliminary biological activity. This compound has been investigated for its potential role in modulating biological pathways associated with neurological disorders, inflammation, and cancer.
The synthesis of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 2,4-dimethylphenyl group and the 6-methylpyridazin-3-yl moiety is critical for achieving the desired biological activity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to ensure high yield and purity.
Evaluation of the pharmacological properties of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has revealed intriguing findings that warrant further investigation. In vitro studies have demonstrated that this compound exhibits moderate binding affinity to certain targets, suggesting its potential as an intermediate in the development of novel therapeutics. Additionally, preliminary in vivo studies indicate that it may possess favorable pharmacokinetic properties, which are essential for clinical efficacy.
The growing interest in N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is reflected in the increasing number of publications and patents related to this compound. Researchers are exploring various derivatives and analogs to optimize its biological activity and therapeutic potential. The integration of computational methods, such as molecular docking and virtual screening, has accelerated the discovery process by identifying promising candidates for further experimental validation.
The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N-(2,4-dimethylphenyl)-1-(The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N-(
2195876-05-0 (N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide) Related Products
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)




